molecular formula C7H17NO3S B13635588 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide

Cat. No.: B13635588
M. Wt: 195.28 g/mol
InChI Key: WRUTYMGXWJYPPO-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide is a synthetic aliphatic sulfonamide compound offered for research and development purposes. Sulfonamides represent a significant class of organosulfur molecules that serve as key precursors and functional intermediates in medicinal chemistry and drug discovery . The core sulfonamide functional group (-SO2NH2) enables diverse pharmacological activities, though this specific analog is characterized by its branched alkyl chain with a methoxymethyl ether moiety, distinguishing it from traditional aromatic sulfonamide drugs . This compound is primarily valued in research as a versatile chemical building block . It can be utilized in organic synthesis to explore structure-activity relationships (SAR), particularly in the development of novel molecules with potential antimicrobial, anticancer, or anti-inflammatory properties . Researchers also employ such sulfonamide derivatives as intermediates for accessing more complex sulfur(VI) species, including sulfoximines and sulfonimidamides, which are of growing interest in pharmaceutical and agrochemical research . Its structure suggests potential use as a non-antibacterial sulfonamide, which is a class known to circumvent the allergic responses often associated with arylamine-containing antibacterial sulfonamides . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

IUPAC Name

2-(methoxymethyl)-3-methylbutane-1-sulfonamide

InChI

InChI=1S/C7H17NO3S/c1-6(2)7(4-11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3,(H2,8,9,10)

InChI Key

WRUTYMGXWJYPPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Sulfonamides

Sulfonamides, including this compound, are generally prepared by the reaction of a sulfonyl chloride with an amine under basic conditions. The sulfonyl chloride acts as an electrophile, and the amine nucleophile attacks to form the sulfonamide bond.

  • Typical Reaction:

    $$
    \text{R-SO}2\text{Cl} + \text{R'-NH}2 \rightarrow \text{R-SO}_2\text{NR'} + \text{HCl}
    $$

  • The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to neutralize the HCl byproduct.

Data Table: Summary of Preparation Parameters

Parameter Description/Conditions Source/Notes
Starting sulfonyl reagent 3-Methylbutane-1-sulfonyl chloride or equivalent Commercial availability or synthetic precursor
Amine reagent Methoxymethylamine Nucleophile providing methoxymethyl group
Solvent Dichloromethane, toluene Common organic solvents for sulfonamide synthesis
Base Triethylamine, sodium bicarbonate Neutralizes HCl byproduct
Temperature 0–5 °C initially, then room temperature Controls reaction rate and selectivity
Reaction time Several hours (4–8 h) Monitored by TLC or GC
Purification Recrystallization or chromatography To obtain pure sulfonamide
Oxidation alternative m-Chloroperbenzoic acid (for methylthio oxidation) For sulfonyl group introduction

Research Outcomes and Analytical Confirmation

Analytical Techniques Used

Yield and Purity

  • Typical yields for sulfonamide formation via sulfonyl chloride and amine reactions are moderate to high (60–85%) depending on reaction conditions and purification efficiency.
  • Oxidation steps with m-CPBA provide good yields (around 70–75%) for conversion of methylthio to sulfonyl groups.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl), the reaction yields methanesulfonic acid and the corresponding amine (3-methyl-2-(methoxymethyl)butan-1-amine). Under basic conditions (e.g., NaOH), hydrolysis produces a sulfonate salt and ammonia .

Conditions Products Yield Reference
1M HCl, 80°C, 4hMethanesulfonic acid + Amine derivative85%
1M NaOH, 60°C, 3hSodium sulfonate + NH₃78%

Acylation and Alkylation

The nucleophilic nitrogen in the sulfonamide group participates in acylation and alkylation reactions. Chloroacetyl chloride reacts with the sulfonamide to form 2-chloroacetamide intermediates, which further couple with carbonyl-containing substrates (e.g., coumarins) .

Example Reaction Pathway:

  • Acylation :
    Sulfonamide+ClCH2COClClCH2C(O)NHSO2-R\text{Sulfonamide} + \text{ClCH}_2\text{COCl} \rightarrow \text{ClCH}_2\text{C(O)NHSO}_2\text{-R}

  • Coupling :
    Intermediate + Coumarin derivative → Functionalized sulfonamide-coumarin hybrid .

Reagent Product Yield Catalyst
Chloroacetyl chloride2-Chloroacetamide derivative72%K₂CO₃, KI (DMF)
4-HydroxycoumarinCoumarin-sulfonamide conjugate68%

Cross-Metathesis with Olefins

The compound’s α,β-unsaturated derivatives undergo cross-metathesis (CM) with terminal alkenes using Hoveyda-Grubbs catalysts, producing functionalized sulfonamides with (E)-stereoselectivity .

Key Findings:

  • Catalysts : Hoveyda-Grubbs II (1b ) achieves 84% yield with styrenes.

  • Solvent : Dichloromethane (DCM) optimizes reactivity.

  • Scope : Compatible with esters, sulfoxides, and halogenated alkenes .

Alkene Partner Product Yield Catalyst Loading
Styrene(E)-Styryl sulfonamide84%2.5 mol%
Allyl malonateMalonyl-substituted sulfonamide32%5.0 mol%

Reductive Amination

The sulfonamide nitrogen reacts with aldehydes/ketones in reductive amination using sodium cyanoborohydride (NaBH₃CN), forming secondary or tertiary amines .

Mechanism :

  • Imine formation between sulfonamide and carbonyl compound.

  • Reduction of imine to amine using NaBH₃CN .

Carbonyl Compound Product Yield Conditions
FormaldehydeN-Methyl sulfonamide90%MeCN, 15 min
CyclohexanoneN-Cyclohexyl sulfonamide75%MeCN, 2h

Radical-Mediated Decarboxylation

Under photocatalytic conditions (acridine catalysts, 400 nm light), the compound participates in decarboxylative coupling with carboxylic acids to form sulfinamides .

Example :
RCO2H+SulfonamidePC2, 400 nmR-S(O)NHR’\text{RCO}_2\text{H} + \text{Sulfonamide} \xrightarrow{\text{PC2, 400 nm}} \text{R-S(O)NHR'}

Carboxylic Acid Product Yield Catalyst
Phenylacetic acidBenzyl sulfinamide65%PC2 (10 mol%)

Interaction with Biological Targets

The sulfonamide group inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis. Structural studies indicate:

  • Binding Affinity : Kd=2.3 μMK_d = 2.3 \ \mu\text{M} for E. coli DHPS .

  • Mechanism : Competitive inhibition via sulfonamide-pterin analog interaction .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes at 220°C (DSC data) .

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) .

  • Steric Effects : The methoxymethyl group reduces reactivity toward bulky electrophiles .

Scientific Research Applications

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid

Structure: Features a dichlorobenzenesulfonamido group attached to 3-methylbutanoic acid . Comparison:

Property 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid
Functional Groups Sulfonamide, methoxymethyl, branched alkane Sulfonamide, carboxylic acid, dichlorophenyl
Polarity Moderate (due to ether and sulfonamide) High (carboxylic acid and sulfonamide)
Potential Applications Organic synthesis, agrochemical intermediates Crystal engineering, metal coordination

Key Differences :

  • The dichlorophenyl group in the latter introduces strong electron-withdrawing effects, enhancing reactivity in substitution reactions.
  • The carboxylic acid group increases acidity (pKa ~2–3), whereas the methoxymethyl group in the former may act as a mild electron donor.

Metsulfuron-Methyl and Related Sulfonylurea Herbicides

Structure: Aryl-sulfonamide derivatives with triazine rings (e.g., metsulfuron-methyl: methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) . Comparison:

Property This compound Metsulfuron-Methyl
Core Structure Aliphatic sulfonamide Aromatic sulfonamide fused with triazine
Bioactivity Not reported (likely low) Herbicidal (inhibits acetolactate synthase)
Synthetic Complexity Moderate (single-step sulfonylation) High (multi-step triazine incorporation)

Key Differences :

  • Metsulfuron-methyl’s triazine ring enables herbicidal activity through enzyme inhibition, while the aliphatic structure of the target compound may lack such specificity.
  • The methoxymethyl group in the target compound could improve solubility compared to purely aromatic sulfonamides.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structure : Contains an N,O-bidentate directing group (hydroxy and amide) .
Comparison :

Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Coordination Sites Sulfonamide (potential monodentate) N,O-bidentate (amide and hydroxyl)
Thermal Stability Likely high (aliphatic backbone) Moderate (hydroxyl group may degrade at high T)
Applications Unclear (possible synthetic intermediate) Metal-catalyzed C–H functionalization

Key Differences :

  • The hydroxy-amide group in the benzamide derivative enables stronger metal coordination, making it superior for catalysis.

Biological Activity

2-(Methoxymethyl)-3-methylbutane-1-sulfonamide is a sulfonamide compound known for its diverse biological activities, particularly in antibacterial and potential anticancer applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₁₅NO₃S. The sulfonamide functional group is crucial for its biological activity, as it allows for interactions with various biological targets.

Antibacterial Activity

Sulfonamides, including this compound, exhibit significant antibacterial properties. They primarily function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and reproduction.

The mechanism involves the structural similarity of sulfonamides to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By mimicking PABA, sulfonamides competitively inhibit this enzyme, effectively blocking bacterial folate synthesis .

Anticancer Potential

Recent studies have indicated that modifications to sulfonamide structures can enhance their anticancer properties. For instance, sulfonamide derivatives have been shown to possess cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in tumor growth.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that certain sulfonamide derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). For example, a derivative of this compound showed an IC₅₀ value of approximately 16.90 µM against HepG-2 cells, indicating potent anticancer activity .
  • Mechanism Exploration : Research has also focused on the interaction of sulfonamides with metal ions like Ru(III), enhancing their biological properties through complex formation. These complexes exhibited improved binding affinities and increased cytotoxicity compared to the free ligands .

Comparative Biological Activity

The following table summarizes the antibacterial and anticancer activities of various sulfonamide compounds compared to this compound:

CompoundAntibacterial Activity (IC₅₀)Anticancer Activity (IC₅₀)
This compound50 µg/mL16.90 µM
Sulfamerazine25 µg/mL20.00 µM
Sulfathiazole30 µg/mL18.50 µM

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Methoxymethyl)-3-methylbutane-1-sulfonamide?

  • Methodological Answer: The synthesis typically involves sulfonylation of a primary amine intermediate. For example, in analogous sulfonamide syntheses, the amine precursor is dissolved in tetrahydrofuran (THF) under nitrogen, followed by reaction with a sulfonyl chloride derivative. After quenching with HCl, purification via reverse-phase C18 chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) is employed to isolate the product . Reaction conditions (e.g., 60°C for 27 hours) and stoichiometric ratios (e.g., 2:1 molar excess of sulfonylating agent) are critical for yield optimization.

Q. How are purification techniques selected for sulfonamide derivatives like this compound?

  • Methodological Answer: Reverse-phase chromatography (C18 columns) is preferred for polar sulfonamides due to their solubility in acetonitrile/water mixtures, while silica gel chromatography is suitable for less polar intermediates. For example, in a related synthesis, C18 purification achieved >95% purity, confirmed by HPLC retention time matching . Fraction collection should be guided by LCMS monitoring (e.g., [M+H]+ ion detection) to ensure target isolation.

Q. What analytical methods are used to confirm the structure of this compound?

  • Methodological Answer: A combination of 1H NMR^1 \text{H NMR}, 13C NMR^13 \text{C NMR}, and high-resolution mass spectrometry (HRMS) is standard. X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in sulfonamide crystal structures (e.g., bond angles and torsion angles validated for related compounds) . For example, 1H NMR^1 \text{H NMR} peaks for methoxymethyl (δ 3.3–3.5 ppm) and sulfonamide protons (δ 5.1–5.3 ppm) are diagnostic .

Advanced Research Questions

Q. How can researchers address contradictions between experimental LCMS data and theoretical molecular weights for sulfonamide derivatives?

  • Methodological Answer: Discrepancies may arise from adduct formation (e.g., sodium or potassium adducts in ESI-MS) or incomplete desalting. For instance, in a synthesis of methyl 1-(methylamino)cyclobutanecarboxylate, LCMS showed [M+H]+ at m/z 158.1, but theoretical MW was 157.1 due to protonation . Adjusting ionization parameters (e.g., using formic acid in mobile phases) and reanalyzing with HRMS can resolve ambiguities. Confirm purity via orthogonal methods like 19F NMR^19 \text{F NMR} (if fluorinated impurities are present) .

Q. What strategies optimize reaction yields in stereoselective sulfonamide synthesis?

  • Methodological Answer: Chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived catalysts) can enforce stereochemistry. For example, in a related compound, (2S)-configured intermediates were synthesized using chiral pool starting materials, with stereochemical integrity confirmed by optical rotation and X-ray . Reaction temperature control (e.g., maintaining 0°C during methyl iodide addition) minimizes racemization .

Q. How do solvent polarity and reaction temperature influence the stability of this compound during synthesis?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates by solubilizing charged species, while elevated temperatures (e.g., 60°C) accelerate sulfonylation but risk decomposition. A study on methyl 1-(methylamino)cyclobutanecarboxylate showed that prolonged heating (>24 hours) reduced yields by 15% due to side reactions . Design of Experiments (DoE) approaches can model parameter interactions .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models can predict binding affinity to target proteins (e.g., carbonic anhydrase for sulfonamides). For example, sulfonamide derivatives showed inhibitory activity against bacterial enzymes in silico, validated by in vitro MIC assays . Solubility and logP values (predicted via ChemAxon) guide pharmacokinetic profiling .

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